4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole

Description

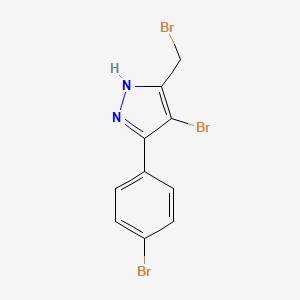

4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole is a polybrominated pyrazole derivative characterized by three distinct bromine substituents:

- A bromine atom at the 4-position of the pyrazole ring.

- A bromomethyl group (-CH2Br) at the 5-position.

- A 4-bromophenyl moiety at the 3-position.

This compound’s structural complexity arises from the synergistic effects of bromination, which significantly influences its electronic properties, molecular weight (estimated ~463 g/mol), and lipophilicity. Bromine substituents enhance electrophilic reactivity and may improve binding affinity in therapeutic targets due to their electron-withdrawing nature . While direct synthesis data for this compound is absent in the provided evidence, analogous brominated pyrazoles (e.g., ) suggest that multi-step bromination using agents like N-bromosuccinimide (NBS) or bromine in dichloromethane (DCM) could be employed .

Properties

IUPAC Name |

4-bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br3N2/c11-5-8-9(13)10(15-14-8)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHBHOFDPMATKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2Br)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone or β-keto ester.

Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the desired positions.

Introduction of the bromomethyl group: This can be done by reacting the brominated pyrazole with formaldehyde and hydrobromic acid or another suitable bromomethylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole has several scientific research applications:

Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological studies: The compound can be used as a probe or ligand in biological assays to study the interactions with various biomolecules.

Industrial applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromine atoms and the bromomethyl group can participate in interactions with the target molecule, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and spectroscopic differences between 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole and related pyrazole derivatives:

Key Observations:

Structural Complexity: The target compound’s three bromine atoms confer higher molecular weight and lipophilicity compared to mono- or di-brominated analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility .

Spectroscopic Signatures : Bromine substituents produce distinct ¹H NMR shifts (e.g., CH2Br protons ~4.3–4.7 ppm) and IR C-Br stretches (~550–650 cm⁻¹), differentiating it from nitro- or chloro-substituted pyrazoles .

Synthetic Challenges : Multi-bromination steps (as inferred from ) likely increase synthesis complexity compared to compounds with fewer halogens. For example, highlights the use of Cs2CO3 and DMF for coupling reactions in similar systems .

Biological Activity

4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a CAS number of 31250-80-3. The compound features multiple bromine substituents, which are known to influence its biological activity by altering electronic properties and steric effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various pyrazole derivatives demonstrated effectiveness against bacterial strains such as E. coli and S. aureus. Specifically, compounds with bromine substitutions were noted to enhance antimicrobial efficacy due to their electron-withdrawing nature, which increases the electrophilicity of the compound .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that certain derivatives achieved up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antitumor Activity

Pyrazoles are recognized for their antitumor properties. Research has demonstrated that some derivatives can inhibit tumor cell proliferation effectively. For example, compounds featuring a pyrazole nucleus have been linked to significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various pyrazole derivatives, this compound was tested against standard antibiotics. The results indicated that it exhibited comparable or superior activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .

Case Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory mechanisms of pyrazole derivatives in a carrageenan-induced edema model in mice. The findings revealed that the compound significantly reduced swelling and inflammatory markers, indicating its potential for treating inflammatory diseases .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.